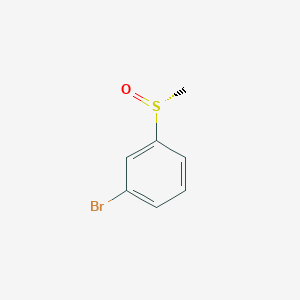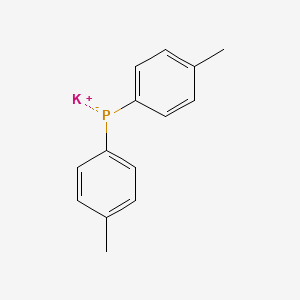
Potassium di-p-tolylphosphanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium di-p-tolylphosphanide is an organophosphorus compound that features a phosphorus atom bonded to two p-tolyl groups and a potassium ion. This compound is part of the broader class of tertiary phosphines, which are known for their significant roles in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium di-p-tolylphosphanide can be synthesized through the reaction of p-tolylphosphine with potassium metal. The reaction typically involves the cleavage of P–C bonds by potassium, resulting in the formation of the phosphide precursor . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more controlled environments to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Potassium di-p-tolylphosphanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium di-p-tolylphosphanide involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s molecular targets include electrophilic centers in organic molecules, where it can form stable bonds and facilitate the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium diphenylphosphide
- Sodium di-p-tolylphosphanide
- Lithium di-p-tolylphosphanide
Uniqueness
Potassium di-p-tolylphosphanide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its potassium ion provides unique solubility and reactivity characteristics that are different from its sodium and lithium counterparts .
Eigenschaften
Molekularformel |
C14H14KP |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
potassium;bis(4-methylphenyl)phosphanide |
InChI |
InChI=1S/C14H14P.K/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
OOZDQZRYPDLYTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



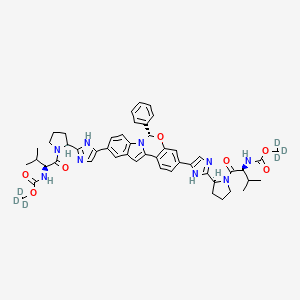
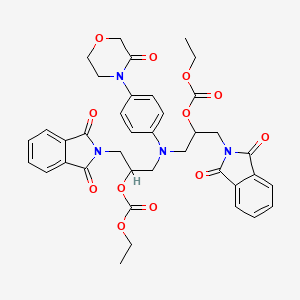
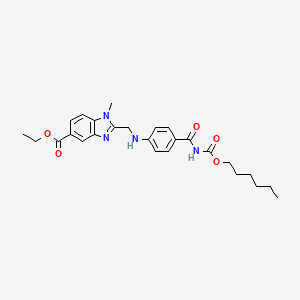
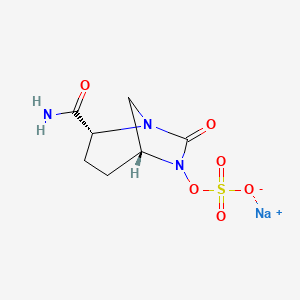
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
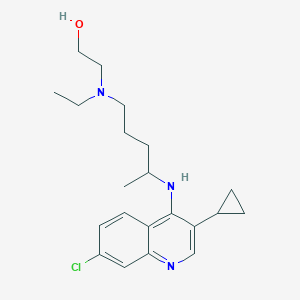
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
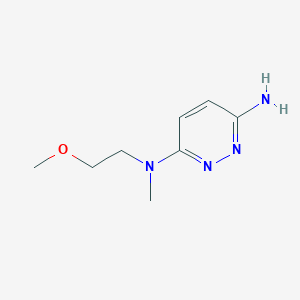

![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
